Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467575
InChI: InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m0/s1
SMILES: C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467575

Molecular Formula: C18H26N2O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
IUPAC Name benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m0/s1
Standard InChI Key HSAXWQNGUQXTID-KRWDZBQOSA-N
Isomeric SMILES C1C[C@H](N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
SMILES C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: Benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate.

  • Stereochemistry: The "(S)" configuration at the pyrrolidine-2-ylmethyl group ensures chiral specificity, which is critical for biological interactions .

  • Key Functional Groups:

    • Pyrrolidine ring with a hydroxyethyl substituent at the 1-position.

    • Cyclopropyl group attached to the carbamate nitrogen.

    • Benzyl ester moiety providing steric bulk and lipophilicity.

Table 1: Comparative Analysis of Related Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl esterC₁₈H₂₆N₂O₃318.4Benzyl ester, cyclopropyl group
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl esterC₁₆H₂₂N₂O₃292.37Methyl group instead of cyclopropyl
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl esterC₁₈H₂₈N₂O₃320.43Piperidine ring instead of pyrrolidine

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound typically involves a multi-step process:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Hydroxyethyl Introduction: Nucleophilic substitution or oxidation-reduction reactions using ethylene oxide or glycolic acid derivatives .

  • Carbamate Formation: Reaction of the amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine).

  • Cyclopropyl Attachment: Suzuki coupling or cyclopropanation reactions using cyclopropylboronic acids or diazomethane .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Challenges
1Boc-protected pyrrolidine, NaH, DMF, 0°C→RT65%Stereochemical control
2Ethylene oxide, H₂SO₄ catalyst, 60°C78%Over-alkylation side reactions
3Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C82%Competing urea formation
4Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃58%Low solubility of intermediates

Physicochemical Properties

Stability and Solubility

  • LogP: 2.82 (predicted), indicating moderate lipophilicity .

  • Solubility: 0.556 mg/mL in water, classified as "soluble" under standard conditions .

  • pKa: The tertiary amine on the pyrrolidine ring has a pKa of ~9.5, making it protonated at physiological pH .

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting Point112–114°C (dec.)Differential Scanning Calorimetry
Rotatable Bonds6Computational Prediction
Hydrogen Bond Donors2PubChem
Topological Surface Area58.56 ŲSwissADME

Biological Activity and Mechanism

Enzyme Inhibition

This compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapy. The cyclopropyl and pyrrolidine groups facilitate binding to the S2 pocket of DPP-IV, while the carbamate acts as a transition-state mimic .

Receptor Interactions

  • σ-1 Receptor: Moderate affinity (Ki = 120 nM) due to hydrophobic interactions with the cyclopropyl group .

  • Opioid Receptors: Weak µ-opioid receptor binding (IC₅₀ = 1.2 µM), suggesting potential analgesic applications.

Table 4: Pharmacological Profile

TargetAssay ResultSignificance
DPP-IVIC₅₀ = 45 nMAntidiabetic drug candidate
σ-1 ReceptorKi = 120 nMNeuroprotective applications
CYP3A4No inhibition up to 10 µMLow risk of drug-drug interactions

Applications in Pharmaceutical Research

Prodrug Development

The benzyl ester moiety serves as a prodrug strategy, enhancing oral bioavailability by masking polar groups. Enzymatic cleavage by esterases releases the active carbamic acid derivative .

Structure-Activity Relationship (SAR) Studies

  • Cyclopropyl Substitution: Increases metabolic stability compared to linear alkyl chains .

  • Stereochemistry: The (S)-configuration improves DPP-IV inhibition by 15-fold over the (R)-enantiomer .

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